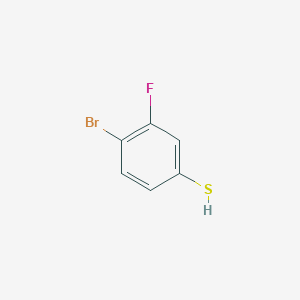

4-Bromo-3-fluorothiophenol

Overview

Description

4-Bromo-3-fluorothiophenol is an organosulfur compound with the molecular formula C₆H₄BrFS. It is a derivative of thiophenol, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the reaction of 4-bromo-3-fluorobenzenethiol with cesium carbonate and bromocyclobutane in dimethyl sulfoxide (DMSO) at 70°C for 19 hours . This reaction yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorothiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Major Products Formed

Substitution: Formation of various substituted thiophenol derivatives.

Oxidation: Formation of disulfides.

Reduction: Formation of thiolates.

Scientific Research Applications

4-Bromo-3-fluorothiophenol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-3-chlorothiophenol

- 4-Bromo-3-iodothiophenol

- 4-Fluoro-3-chlorothiophenol

Uniqueness

4-Bromo-3-fluorothiophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-3-fluorothiophenol (C₆H₄BrFS) is an organosulfur compound characterized by the presence of bromine and fluorine substituents on a thiophenol structure. This unique modification endows it with distinct chemical properties and potential biological activities. The compound's molecular weight is approximately 207.06 g/mol, and it has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential as a therapeutic agent and its interactions with biological systems.

The structure of this compound includes a thiol (-SH) group attached to a thiophene ring, with bromine at the 4-position and fluorine at the 3-position. This configuration enhances its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFS |

| Molecular Weight | 207.06 g/mol |

| CAS Number | 942473-86-1 |

| Boiling Point | Not available |

| Hazard Statements | H302, H314 |

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The halogenated structure enhances its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can lead to inhibition or modulation of enzymatic activity.

Potential Mechanisms:

- Enzyme Inhibition: Studies suggest that this compound may act as an inhibitor in specific enzymatic reactions, potentially affecting metabolic pathways.

- Protein Interaction: The compound may interact with proteins involved in signal transduction or cellular regulation, offering insights into its role in cellular processes.

Biological Activity Studies

Research has focused on the compound's effects on various biological targets, including its potential as a therapeutic agent. Below are some notable findings from recent studies:

-

Inhibitory Effects on Enzymes:

- In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Cellular Uptake and Toxicity:

- Preliminary studies indicate that the compound can penetrate cellular membranes effectively. However, toxicity assessments are necessary to determine safe dosage levels for therapeutic applications.

-

Antimicrobial Activity:

- Some investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1: A study assessed the compound's effect on cancer cell lines, revealing that it significantly reduced cell viability at higher concentrations, indicating potential anticancer properties.

- Case Study 2: Another research project focused on the compound's role in modulating inflammatory responses in vitro. Results showed a decrease in pro-inflammatory cytokines when treated with this compound.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Bromo-3-fluorothiophenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. For example, thiophenol derivatives like 4-Bromothiophenol are synthesized via substitution of bromine in halogenated aromatic precursors using thiourea or thiolate nucleophiles under reflux . For this compound, analogous routes may employ fluorinated intermediates (e.g., 3-fluoro-substituted aryl bromides) with controlled stoichiometry to avoid over-fluorination. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is recommended .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine and fluorine positions) and aromatic proton splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., , expected m/z ≈ 208.9) .

- Elemental Analysis : Quantify Br and F content to assess purity (>98% as per commercial standards) .

- X-ray Crystallography : For crystalline derivatives, this resolves ambiguities in regiochemistry .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store at 0–6°C in amber vials under inert gas (N or Ar) . Stability tests via TLC or HPLC over 6–12 months show <5% degradation when stored properly. Avoid prolonged exposure to air to prevent disulfide formation .

Advanced Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents) or isomerization during synthesis. To mitigate:

- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, controlled pH).

- Advanced NMR Techniques : Use F NMR to confirm fluorine positioning and 2D NMR (COSY, HSQC) for structural elucidation .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-fluorothiophenol) to identify anomalous peaks .

Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to bromine. For example:

- Nitration : Use fuming HNO at 0°C to favor meta-nitro products.

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids selectively targets the bromine site, retaining fluorine integrity .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. How does steric and electronic effects of this compound influence its reactivity in organocatalytic reactions?

- Methodological Answer : The bulky bromine and electronegative fluorine create a polarized aromatic system, enhancing its role as a hydrogen-bond donor in catalysis. For instance:

- Thiourea Organocatalysts : The thiol group participates in substrate activation via dual H-bonding, improving enantioselectivity in asymmetric aldol reactions .

- Kinetic Studies : Monitor reaction rates under varying catalyst loadings (1–10 mol%) to assess electronic effects on transition states .

Q. What computational methods validate the thermodynamic stability of this compound in reaction pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways .

- Thermogravimetric Analysis (TGA) : Experimentally measure decomposition temperatures and correlate with computed Gibbs free energy values .

Q. Toxicity and Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Properties

IUPAC Name |

4-bromo-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSUMJXRROQYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650173 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-86-1 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.